molecular formula C11H13ClF3N B1454790 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride CAS No. 960492-85-7

3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride

Cat. No. B1454790
M. Wt: 251.67 g/mol
InChI Key: SABQCVWOPDZJCL-UHFFFAOYSA-N
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Description

“3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is a chemical compound with the CAS Number: 960492-85-7 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)benzyl]azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is 1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Azetidine Derivatives as Intermediates : Azetidines, including compounds similar to 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, serve as valuable intermediates in synthetic chemistry. For example, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored for the synthesis of aziridines and aroylaziridines through intermediate 2-azetines, showcasing azetidine compounds' role in facilitating diverse chemical transformations (Dejaegher et al., 2002).

  • Chiral Azetidine Analog Synthesis : Enantiopure azetidine-2-carboxylic acid analogs possessing various heteroatomic side chains have been synthesized, indicating the importance of azetidine derivatives in producing chiral building blocks for studying peptide activity influences (Sajjadi & Lubell, 2008).

Pharmacological Applications

  • Neurokinin-1 Receptor Antagonists : Although outside the direct scope of requested exclusions, it's noteworthy that azetidine derivatives have been applied in designing neurokinin-1 receptor antagonists, highlighting their potential in addressing conditions related to emesis and depression. This demonstrates the broader utility of azetidine compounds in therapeutic development (Harrison et al., 2001).

Material Science Applications

  • Polyurethane Dispersion : Azetidine-containing compounds have been utilized to create self-curable aqueous-based polyurethane dispersions. The introduction of azetidine end groups into polyurethane prepolymers allows for a self-curing mechanism via a ring-opening reaction, showcasing azetidine's utility in material science (Wang et al., 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABQCVWOPDZJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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